

overcoming challenges in Helioseal application in partially erupted molars

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Helioseal*
Cat. No.: *B020656*

[Get Quote](#)

Technical Support Center: Helioseal Application

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the application of **Helioseal**, with a specific focus on the challenges encountered with partially erupted molars.

Troubleshooting Guide

Issue: Poor or Failed Sealant Retention on a Partially Erupted Molar

Potential Cause	Recommended Solution
Moisture Contamination	Salivary contamination is a primary cause of sealant failure for hydrophobic resin-based sealants like Helioseal. ^{[1][2]} Traditional application requires a clean, dry, etched enamel surface. ^{[1][3]} If absolute isolation with a rubber dam is not possible, consider using moisture-tolerant techniques such as four-handed dentistry with cotton rolls and suction. If a dry field still cannot be achieved, Helioseal may be contraindicated. ^{[1][4]}
Inadequate Isolation	Isolation is mandatory for traditional sealants but is extremely difficult with erupting teeth, often due to the presence of a gingival operculum. ^[3] If a rubber dam cannot be placed, meticulous isolation with cotton rolls, dry angles, and high-volume evacuation is critical. ^[5] For cases where isolation is compromised, a hydrophilic sealant or a glass ionomer cement (GIC) might be a more suitable temporary or transitional option. ^{[5][6]}
Improper Etching	The etched enamel surface must appear matte white or frosted. ^{[4][7]} Ensure the 35-40% phosphoric acid etchant is applied for the recommended time (typically 15-60 seconds) and then rinsed thoroughly. ^{[3][4]} Avoid contaminating the etched surface with saliva before sealant application. ^[4] If contamination occurs, the surface must be re-etched.
Presence of Operculum	A gingival operculum (excess tissue) over the distal surface of an erupting molar can interfere with sealant success by trapping moisture and preventing proper application. ^[3] Sealing should ideally be performed when the occlusal table is visible and free of soft tissue. ^[8] If caries risk is

high, a transitional sealant like glass ionomer can be placed until the tooth is fully erupted and can be properly isolated for a resin-based sealant.^{[5][9]}

Incorrect Curing Technique

Ensure the curing light has the appropriate wavelength (400-500 nm for camphorquinone-initiated sealants like **Helioseal F Plus**) and intensity.^[8] The curing time depends on the light's power, typically ranging from 5 to 20 seconds.^[8] Hold the light tip close to the sealant surface during polymerization.

Frequently Asked Questions (FAQs)

Q1: What is the main challenge when applying **Helioseal** to a partially erupted molar?

The primary challenge is achieving and maintaining a dry field.^{[2][10]} **Helioseal** products are resin-based and hydrophobic, meaning they repel water and require a moisture-free surface for proper bonding.^{[3][4]} Partially erupted molars are difficult to isolate due to their position and the common presence of an operculum, making them prone to salivary contamination which compromises sealant retention.^{[1][3]}

Q2: When is the ideal time to apply **Helioseal** to a newly erupted molar?

The optimal time to seal a molar is as soon as possible after eruption, as this is when the tooth is most susceptible to caries.^{[7][10]} However, for a hydrophobic sealant like **Helioseal**, application should be delayed until the tooth has erupted sufficiently to allow for adequate moisture control and isolation.^{[7][8]} If the occlusal surface is not fully exposed or is covered by soft tissue, sealant retention may be hampered.^[8]

Q3: What should I do if I cannot achieve adequate moisture control for **Helioseal** application?

If a dry working field cannot be established, **Helioseal** is contraindicated.^{[4][11]} In such clinical situations, consider using alternative materials:

- Moisture-Tolerant Resin Sealants: These are hydrophilic materials designed to bond in the presence of slight moisture.[1][3][12]
- Glass Ionomer Cement (GIC) Sealants: GICs are hydrophilic, bond chemically to the tooth, and release fluoride.[5] They are often recommended as a "transitional" sealant for partially erupted molars until a resin-based sealant can be placed under ideal conditions.[5][6]

Q4: Is it necessary to clean the tooth surface with pumice before applying **Helioseal**?

The need for cleaning with pumice can be controversial.[7] The manufacturer's instructions for **Helioseal** state that the enamel surface should be thoroughly cleaned before sealing.[4][11] The goal is to remove plaque and debris from the pits and fissures to ensure the etchant can work effectively.

Q5: Can **Helioseal** be placed over incipient (non-cavitated) occlusal caries?

Yes, sealants are effective in arresting the progression of non-cavitated occlusal carious lesions.[13] The sealant acts as a barrier, cutting off the nutrient supply to the bacteria within the fissure.[14]

Data Presentation

Helioseal Retention Rate Data from Clinical Studies

Note: The following data is compiled from various studies, which may have different methodologies, patient populations (often with fully erupted molars), and follow-up periods. Therefore, direct comparison requires caution.

Study Reference	Helioseal Type	Comparison Material	Follow-up Period	Retention Rate (Helioseal)	Key Finding
Jafari et al. (2017)[2]	Helioseal-F	Embrace WetBond	12 Months	60%	No significant difference in retention was found between the hydrophobic Helioseal-F and the hydrophilic Embrace sealant at 1 year.[2]
Reddy et al. (2013)[15]	Helioseal F (Filled)	Clinpro (Unfilled)	12 Months	53.57%	The difference in retention rates between the filled Helioseal F and the unfilled Clinpro was not statistically significant. [15]
Pardi et al. (2006)[16]	Helioseal-F	Fuji III GIC	12 Months	36.8%	The retention of Helioseal-F sealant was significantly better than that of the

				Fuji III glass ionomer sealant.[16]
Hassan & Mohammed (2019)[17]	Helioseal F (Filled)	Clinpro (Unfilled)	12 Months	Not specified directly, but lower than Clinpro The study concluded that the unfilled resin sealant (Clinpro) showed a higher retention rate than the filled resin sealant (Helioseal F). [17]

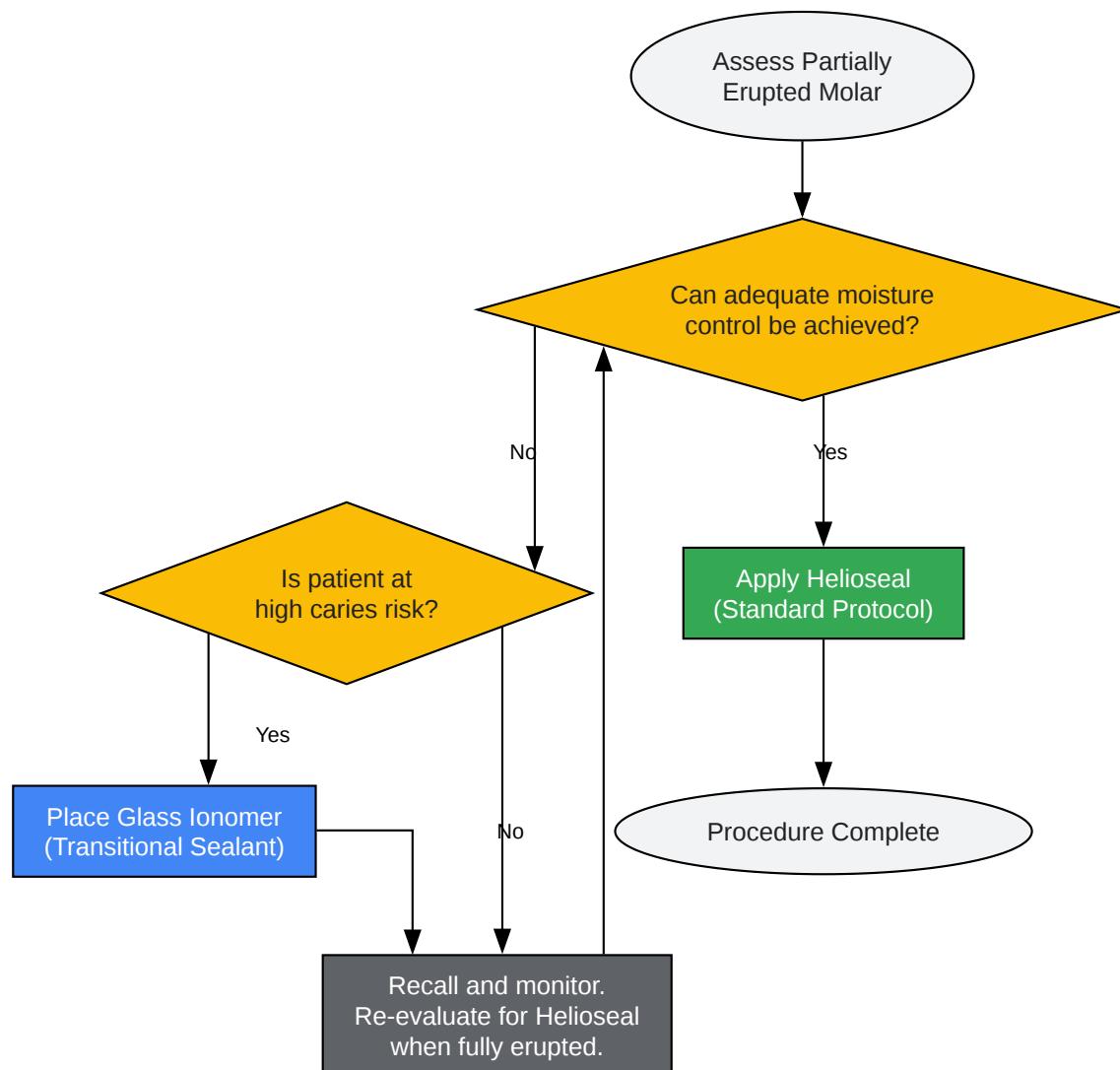
Experimental Protocols

Protocol 1: Standard **Helioseal** Application (Ideal Conditions)

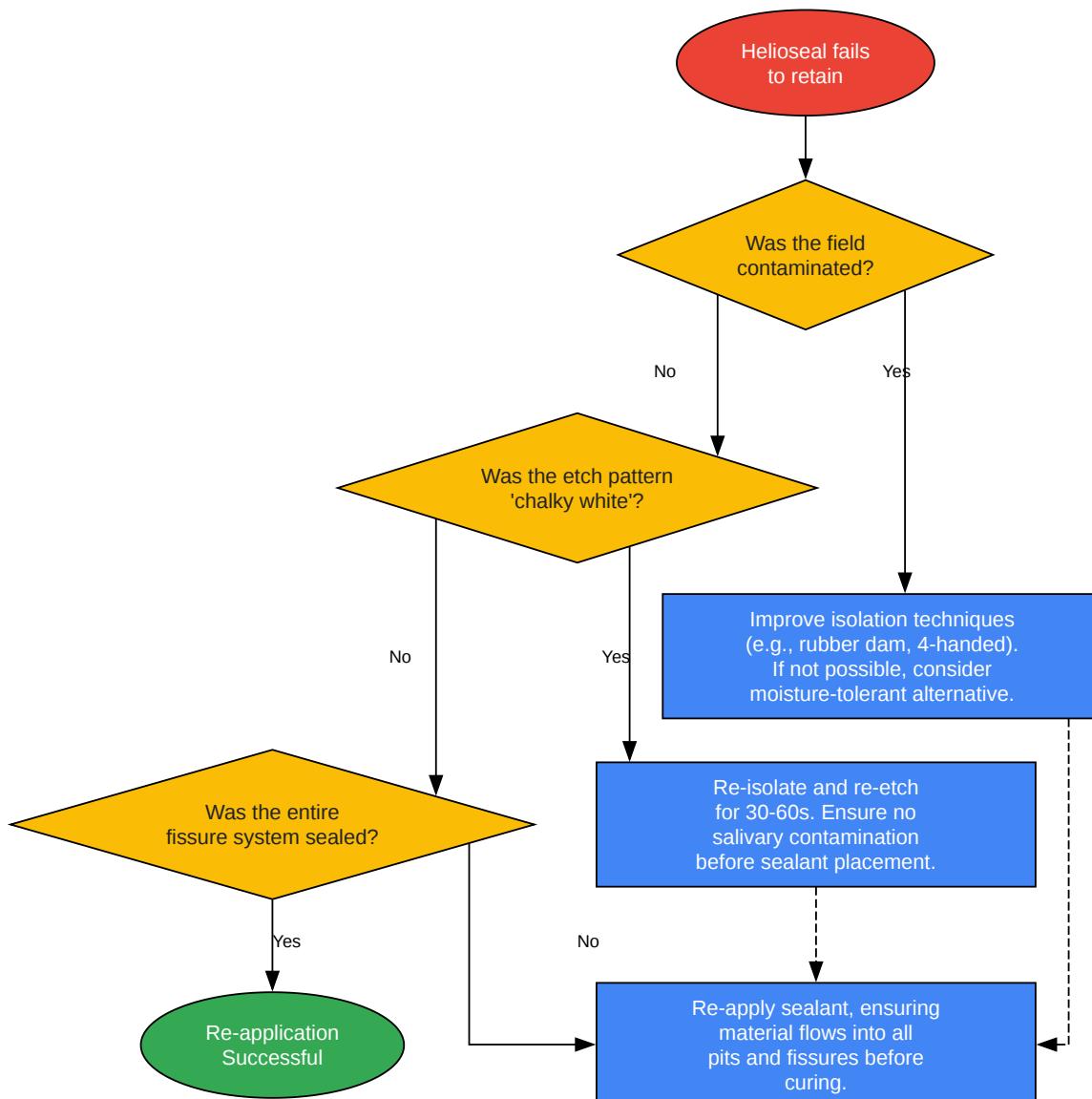
This protocol assumes the molar is sufficiently erupted to achieve adequate isolation.

- Surface Preparation: Thoroughly clean the pits and fissures of the occlusal surface using a slurry of pumice, then rinse completely with an air-water spray.[5]
- Isolation: Isolate the tooth from salivary contamination, preferably with a rubber dam.[4] If not feasible, use cotton rolls, dry angles, and high-volume suction.
- Etching: Apply 35-40% phosphoric acid etching gel to the entire occlusal surface to be sealed. Let it react for 30 to 60 seconds.[4]
- Rinsing and Drying: Rinse the etchant thoroughly for at least 20 seconds with an air-water spray. Dry the surface completely with oil- and water-free air. The etched enamel must have a characteristic chalky or matte white appearance.[4][18]

- Sealant Application: Apply **Helioseal** directly into the pits and fissures using the provided cannula.[4] Avoid overfilling.
- Light Curing: Polymerize the sealant with a suitable curing light (e.g., Bluephase®) for the manufacturer-recommended time (e.g., 10 seconds for **Helioseal** F Plus with a high-power light).[4][8]
- Evaluation: Check the sealant for complete coverage and retention using an explorer. Evaluate the occlusion and adjust if necessary.


Protocol 2: Management of a Partially Erupted Molar with Compromised Isolation

This protocol outlines a decision-making process and alternative procedure when ideal conditions for **Helioseal** are not met.


- Caries Risk Assessment: Evaluate the patient's overall caries risk. For high-risk patients, immediate preventive action is critical.[19]
- Assess Eruption Status & Isolation Potential: Examine the molar to determine if the entire occlusal surface is accessible and if adequate moisture control is possible. Note the presence of any gingival operculum.[8]
- Material Selection:
 - If adequate isolation IS possible: Proceed with Protocol 1 for **Helioseal** application.
 - If adequate isolation IS NOT possible: Select an alternative material. Glass ionomer cement (GIC) is a common choice for these situations due to its hydrophilic nature and fluoride release.[5]
- GIC Application (as a transitional sealant):
 - Isolation: Isolate the tooth as well as possible using cotton rolls.[5]
 - Cleaning: Clean the surface with a slurry of pumice or air abrasion, taking care to avoid irritating the surrounding soft tissue.[9]

- Conditioning (Optional but recommended for GIC): Apply a cavity conditioner (e.g., polyacrylic acid) for 10 seconds to remove the smear layer, then rinse and gently dry, leaving a moist, glistening surface.[5]
- GIC Placement: Activate the GIC capsule and apply the material to the pits and fissures, gently teasing it under the operculum if present.[9]
- Setting: Allow the material to set according to the manufacturer's instructions. A protective coating may be applied.
- Follow-Up: Schedule a follow-up appointment to monitor the GIC sealant. Plan to replace it with a permanent resin-based sealant like **Helioseal** once the tooth is fully erupted and can be properly isolated.[5]

Visualizations

[Click to download full resolution via product page](#)

Caption: Decision workflow for sealing a partially erupted molar.

[Click to download full resolution via product page](#)

Caption: Troubleshooting flowchart for **Helioseal** retention failure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Moisture Tolerant Pit and Fissure Sealant: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-Year Clinical Success of Embrace Hydrophilic and Helioseal-F Hydrophobic Sealants in Permanent First Molars: A Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mmdental.com [mmdental.com]
- 4. ivudent.hu [ivudent.hu]
- 5. cda-adc.ca [cda-adc.ca]
- 6. aapd.org [aapd.org]
- 7. eapd.eu [eapd.eu]
- 8. ivoclar.com [ivoclar.com]
- 9. dentistrytoday.com [dentistrytoday.com]
- 10. mchoralhealth.org [mchoralhealth.org]
- 11. scribd.com [scribd.com]
- 12. Moisture-tolerant resin-based sealant: A boon - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aapd.org [aapd.org]
- 14. ivoclar.com [ivoclar.com]
- 15. researchgate.net [researchgate.net]
- 16. ispub.com [ispub.com]
- 17. Effectiveness of Seven Types of Sealants: Retention after One Year - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ivoclar.com [ivoclar.com]
- 19. dentalhealth.ie [dentalhealth.ie]

- To cite this document: BenchChem. [overcoming challenges in Helioseal application in partially erupted molars]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b020656#overcoming-challenges-in-helioseal-application-in-partially-erupted-molars>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com